2,4-Dimethyl-2,3-dihydro-furo[3,2-c]quinoline-8-carboxylic acid
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Overview
Description
2,4-Dimethyl-2,3-dihydro-furo[3,2-c]quinoline-8-carboxylic acid is a heterocyclic compound that features a fused furoquinoline structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of 2,4-Dimethyl-2,3-dihydro-furo[3,2-c]quinoline-8-carboxylic acid are currently unknown. The compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules to exert its effects.
Mode of Action
It’s known that the compound is involved in proteomics research , indicating that it may interact with proteins or other biomolecules in a specific manner.
Biochemical Pathways
Furo[3,2-c]quinolones, a class of compounds to which this molecule belongs, have been shown to exhibit a wide range of biological activities such as antimicrobial, insecticidal, antiarrhythmic, antimalarial, antiplatelet aggregation and sedative . This suggests that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The compound has a molecular weight of 243.26 , which is within the range generally favorable for oral bioavailability.
Result of Action
As a compound used in proteomics research , it may have diverse effects depending on the specific proteins or biomolecules it interacts with.
Action Environment
It’s known that the compound has a predicted boiling point of 4283±330 °C , suggesting that it is stable under normal physiological conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-2,3-dihydro-furo[3,2-c]quinoline-8-carboxylic acid typically involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols under acid-catalyzed conditions. The reaction proceeds via a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure sequence to afford the desired furoquinoline derivative . The reaction conditions often include the use of petroleum ether/ethyl acetate as solvents and silica gel column chromatography for purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-2,3-dihydro-furo[3,2-c]quinoline-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
2,4-Dimethyl-2,3-dihydro-furo[3,2-c]quinoline-8-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential anticancer, antibacterial, and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials with specific electronic or photochemical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrano[3,2-c]quinolones: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Furo[2,3-b]quinoxalines: These derivatives also feature a furoquinoline core and are studied for their electronic properties.
Uniqueness
2,4-Dimethyl-2,3-dihydro-furo[3,2-c]quinoline-8-carboxylic acid is unique due to its specific substitution pattern and the resulting biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and development.
Properties
IUPAC Name |
2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-7-5-10-8(2)15-12-4-3-9(14(16)17)6-11(12)13(10)18-7/h3-4,6-7H,5H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMWUIGUTIJYJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N=C3C=CC(=CC3=C2O1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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